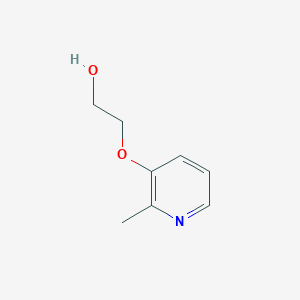

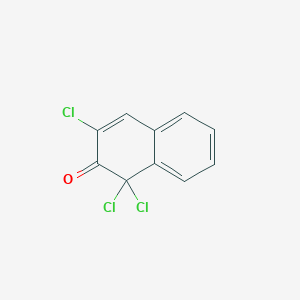

![molecular formula C9H9F3O2 B3123922 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol CAS No. 313655-35-5](/img/structure/B3123922.png)

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol

Overview

Description

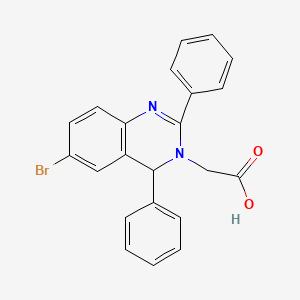

“2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol” is a chemical compound with the CAS Number 313655-35-5 . Its IUPAC name is 2-[2-(trifluoromethyl)phenoxy]ethanol . The molecular weight of this compound is 206.16 .

Molecular Structure Analysis

The InChI code for “2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol” is 1S/C9H9F3O2/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4,13H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific analysis.Scientific Research Applications

Environmental and Health Implications of Phenoxy Compounds

Phenoxy Herbicides and Health Risks : Research on phenoxy herbicides, which share a similar phenoxy group structure, has explored their environmental presence and potential health risks, including associations with soft-tissue sarcoma and non-Hodgkin lymphoma. Although evidence is not entirely consistent, and absolute risks appear small, further research could reduce uncertainties (Jayakody, Harris, & Coggon, 2015) source.

Phenoxy Acids in Aquatic Environments : Studies on phenoxy acids, which include 2,4-dichlorophenoxyacetic acid (2,4-D) among others, have examined their behavior in water and their levels in aquatic ecosystems. These compounds are highly soluble in water and can transform in the water environment through processes like hydrolysis, biodegradation, and photodegradation. Their presence in the aquatic environment raises concerns about environmental and possibly human health impacts (Muszyński, Brodowska, & Paszko, 2019) source.

Potential Applications and Properties

Bioinspired Phenolic Chemistries : Nature-inspired phenolic chemistries, including those involving phenolic compounds similar to 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol, have been applied in materials science for various applications such as energy, catalysis, and biomedicine. Strategies for spatiotemporal control over these chemistries can lead to materials with predictable and adaptable properties (Jia, Wen, Cheng, & Zheng, 2021) source.

Phenolic Acids in Vegetables : While not directly related to "2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol," research on phenolic acids in vegetables highlights the importance of such compounds in diet and their potential health benefits. Vegetables as a source of phenolic acids could contribute to addressing lifestyle diseases, underscoring the broader relevance of phenolic compounds in health (Rashmi & Negi, 2020) source.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDALPBLIMDOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)

![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)